molecular formula C7H16N2O2S B15254572 N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide

N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide

Cat. No.: B15254572
M. Wt: 192.28 g/mol
InChI Key: RCDNGPOPDUZANO-UHFFFAOYSA-N
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Description

N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a methanesulfonamide group attached to a 2-methylpyrrolidine scaffold, a structure commonly found in molecules with biological activity. Compounds with similar pyrrolidine and sulfonamide motifs have been investigated for various therapeutic applications . For instance, research into structurally related pyrrolidinyl methyl indole compounds has explored their potential as therapeutics for neurological targets . The specific research value of this compound may lie in its potential as a building block for drug discovery or as a tool compound for studying specific biological pathways. Like similar solvents and research compounds, it must be handled with appropriate safety precautions . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers are responsible for ensuring safe handling and use of this material.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-[(2-methylpyrrolidin-2-yl)methyl]methanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-7(4-3-5-8-7)6-9-12(2,10)11/h8-9H,3-6H2,1-2H3

InChI Key

RCDNGPOPDUZANO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CNS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide typically involves the reaction of 2-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Methylpyrrolidine+Methanesulfonyl chlorideThis compound\text{2-Methylpyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2-Methylpyrrolidine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences and molecular weights of key analogs:

Compound Name Core Structure/Substituents Molecular Weight (g/mol) Key Structural Notes
N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide (Target) Pyrrolidine, methyl, methanesulfonamide 192.07 Flexible saturated ring; potential amine interactions
N-(4-Fluorophenyl)methanesulfonamide (CICPIO) 4-Fluorophenyl 189.00 Planar aromatic ring; electron-withdrawing F
N-(2,5-Dichlorophenyl)methanesulfonamide (WIHGUQ) 2,5-Dichlorophenyl 240.00 Increased lipophilicity due to Cl substituents
N-(3-Methylphenyl)methanesulfonamide (VIDKOJ) 3-Methylphenyl 185.00 Electron-donating methyl group
N-Benzylpyridine-2-sulfonamide Benzyl, pyridine 248.00 Aromatic stacking potential; dual heterocycles
N-[2-(3-Methyl-1-oxo-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide Pyrrolopyrazine, oxo group ~280 (estimated) Complex fused ring; hydrogen-bond acceptor
N-(3-{[(5-Cyano-2-phenyl-pyrrolo[2,3-b]pyridin-4-yl)amino]methyl}pyridin-2-yl)-N-methyl derivative Pyrrolopyridine, cyano, phenyl, pyridine 432.50 Extended π-system; multiple H-bond donors/acceptors
1-Chloro-N-methyl-N-[2-(2-pyridinyl)ethyl]methanesulfonamide Chloro, pyridinyl 248.73 Chlorine enhances lipophilicity

Physicochemical Properties

  • Hydrogen Bonding : All sulfonamides feature the –SO2NH– group, enabling hydrogen-bond interactions. The target compound’s pyrrolidine NH may further stabilize protein binding, unlike phenyl-substituted analogs .

Crystallographic and Stability Insights

  • Crystal structures of sulfonamides (e.g., ) reveal hydrogen-bonded networks stabilizing the lattice.
  • Chlorinated derivatives () exhibit enhanced stability under oxidative conditions due to electron-withdrawing effects .

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